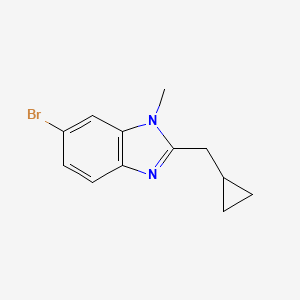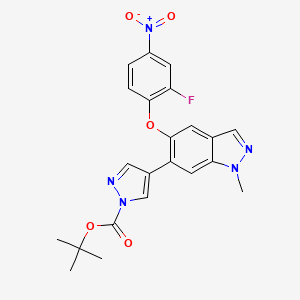![molecular formula C31H27NO4 B13983720 Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is a compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and high-yield production of Fmoc-protected amino acids .
化学反应分析
Types of Reactions
Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reactions involving the substitution of functional groups on the biphenyl moiety.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, as well as substituted biphenyl derivatives .
科学研究应用
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide chains through SPPS .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the design and synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of diagnostic tools and biosensors .
作用机制
The mechanism of action of Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The biphenyl moiety provides additional stability and can participate in π-π interactions, enhancing the overall stability of the peptide .
相似化合物的比较
Similar Compounds
- Fmoc-(s)-3-amino-3-(2-bromo-phenyl)-propionic acid
- Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid
- Fmoc-(s)-3-amino-3-(4-hydroxy-phenyl)-propionic acid
- (r,s)-Fmoc-3-amino-3-(biphenyl)-propionic acid
Uniqueness
Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is unique due to its specific biphenyl moiety, which provides additional stability and potential for π-π interactions. This makes it particularly useful in the synthesis of stable and complex peptides .
属性
分子式 |
C31H27NO4 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m0/s1 |
InChI 键 |
BAFGGIURIPOBEL-DEOSSOPVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


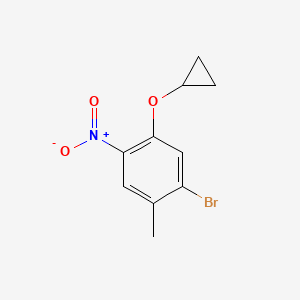
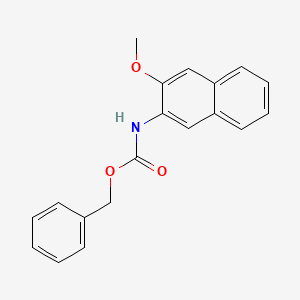
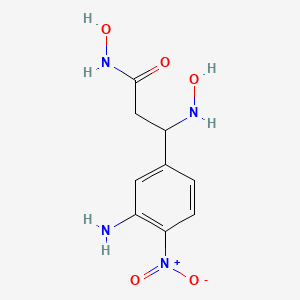
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)
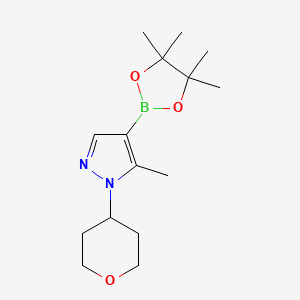
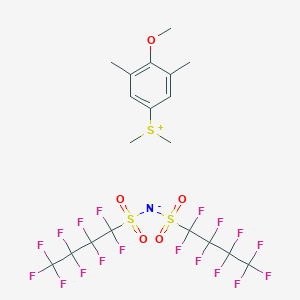

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)


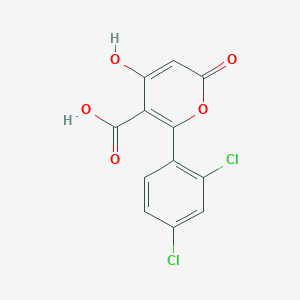
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
